1-Chloro-6-methylcyclohexene

Catalog No.
S1513683
CAS No.
16642-50-5
M.F
C7H11Cl
M. Wt
130.61 g/mol
Availability
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1-Chloro-6-methylcyclohexene

CAS Number

16642-50-5

Product Name

1-Chloro-6-methylcyclohexene

IUPAC Name

1-chloro-6-methylcyclohexene

Molecular Formula

C7H11Cl

Molecular Weight

130.61 g/mol

InChI

InChI=1S/C7H11Cl/c1-6-4-2-3-5-7(6)8/h5-6H,2-4H2,1H3

InChI Key

ARZLOQMBFNPXHG-UHFFFAOYSA-N

SMILES

CC1CCCC=C1Cl

Synonyms

1-Chloro-6-methyl-1-cyclohexene

Canonical SMILES

CC1CCCC=C1Cl

1-Chloro-6-methylcyclohexene is an organic compound with the molecular formula C7H11Cl\text{C}_7\text{H}_{11}\text{Cl} and a molecular weight of approximately 132.62 g/mol. It features a cyclohexene ring substituted with a chlorine atom at the first position and a methyl group at the sixth position. The compound is classified as a halogenated alkene, which can significantly impact its reactivity and interaction with biological systems.

Typical of alkyl halides and alkenes:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as hydrolysis, leading to the formation of alcohols.
  • Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with potassium hydroxide may yield 6-methylcyclohexene through an E2 mechanism, where the base abstracts a proton while simultaneously expelling the chloride ion .
  • Addition Reactions: The double bond in cyclohexene can participate in electrophilic addition reactions, such as halogenation or hydration, depending on the reagents used.

1-Chloro-6-methylcyclohexene can be synthesized through several methods:

  • Hydrochlorination of 6-Methylcyclohexene: Reacting 6-methylcyclohexene with hydrochloric acid can yield 1-chloro-6-methylcyclohexene. This reaction typically involves Markovnikov's addition where the chloride adds to the less substituted carbon .
  • Electrophilic Addition: The addition of chlorine or hydrogen chloride across the double bond of cyclohexene derivatives can also produce this compound.

1-Chloro-6-methylcyclohexene shares structural similarities with several other chlorinated cycloalkenes. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1-Chloro-6-methylcyclohexeneC7H11ClChlorine at position 1; methyl at position 6
1-Chloro-1-methylcyclohexaneC7H13ClChlorine at position 1; no double bond
6-Chloro-1-methylcyclohexeneC7H11ClChlorine at position 6; methyl at position 1
CyclohexeneC6H10No halogen; unsaturated hydrocarbon

Uniqueness: The positioning of the chlorine atom and the methyl group in 1-chloro-6-methylcyclohexene gives it distinct reactivity compared to its analogs. Its structural configuration influences both its chemical behavior and potential applications in synthesis.

XLogP3

3

Dates

Modify: 2023-07-17

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